3-(Propan-2-yl)heptan-1-ol
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Overview
Description
3-(Propan-2-yl)heptan-1-ol is an organic compound classified as a secondary alcohol It contains a hydroxyl group (-OH) attached to the third carbon of a heptane chain, with an isopropyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)heptan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-(Propan-2-yl)heptan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(Propan-2-yl)heptan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-(Propan-2-yl)heptan-2-one.
Reduction: this compound.
Substitution: 3-(Propan-2-yl)heptyl chloride.
Scientific Research Applications
3-(Propan-2-yl)heptan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)heptan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different reactivity.
Propan-2-ol: A secondary alcohol with a similar structure but different substituents.
Butan-1-ol: A primary alcohol with a longer carbon chain and different properties.
Uniqueness
3-(Propan-2-yl)heptan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its isopropyl group and hydroxyl group on the same carbon make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
38514-15-7 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3-propan-2-ylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-10(7-8-11)9(2)3/h9-11H,4-8H2,1-3H3 |
InChI Key |
NTGBCQFKKOCODF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCO)C(C)C |
Origin of Product |
United States |
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